molecular formula C10H12N2O B077838 3-(Phenylhydrazono)-2-butanone CAS No. 13732-32-6

3-(Phenylhydrazono)-2-butanone

Cat. No. B077838
CAS RN: 13732-32-6
M. Wt: 176.21 g/mol
InChI Key: HUHADASXDUCZMY-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Phenylhydrazono)-2-butanone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 202.24 g/mol.

Scientific Research Applications

3-(Phenylhydrazono)-2-butanone has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been studied as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-(Phenylhydrazono)-2-butanone is not fully understood. However, it has been suggested that it may act through the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 3-(Phenylhydrazono)-2-butanone exhibits a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Phenylhydrazono)-2-butanone in lab experiments is its relatively low cost and easy synthesis method. Additionally, it exhibits a range of biological activities, making it a versatile compound for studying various physiological processes. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 3-(Phenylhydrazono)-2-butanone. One direction is the development of new derivatives with improved pharmacological properties. Additionally, more studies are needed to fully understand the mechanism of action of the compound. Furthermore, there is potential for the use of 3-(Phenylhydrazono)-2-butanone in the development of new therapies for various diseases, including cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of 3-(Phenylhydrazono)-2-butanone can be achieved through the condensation reaction between hydrazine hydrate and 2-butanone. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, and at a temperature of around 60-70°C. The yield of the reaction is typically around 60-70%.

properties

CAS RN

13732-32-6

Product Name

3-(Phenylhydrazono)-2-butanone

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(3E)-3-(phenylhydrazinylidene)butan-2-one

InChI

InChI=1S/C10H12N2O/c1-8(9(2)13)11-12-10-6-4-3-5-7-10/h3-7,12H,1-2H3/b11-8+

InChI Key

HUHADASXDUCZMY-DHZHZOJOSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C(=O)C

SMILES

CC(=NNC1=CC=CC=C1)C(=O)C

Canonical SMILES

CC(=NNC1=CC=CC=C1)C(=O)C

Pictograms

Irritant

Origin of Product

United States

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